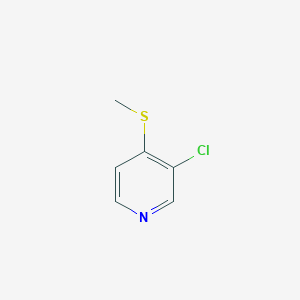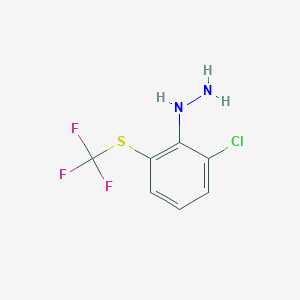![molecular formula C18H16N6O B14076657 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.
Cyclization: The key step involves the cyclization reaction to form the triazolo-pyrimidine core. This is usually achieved through a series of condensation reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for studying neurodegenerative diseases.
Medicine: It has been evaluated for its anticancer properties, showing activity against various cancer cell lines.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves several molecular targets and pathways :
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, providing neuroprotection.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Anticancer: The compound induces apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation.
Comparación Con Compuestos Similares
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other triazolo-pyrimidine derivatives :
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar structure but different substituents, leading to variations in biological activity.
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Contains a sulfur atom, which can alter its chemical reactivity and biological properties.
N,N-Diethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Different alkyl groups, affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H16N6O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-7-methyl-N-phenyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C18H16N6O/c1-12-16-17(21-18(19-12)20-13-6-4-3-5-7-13)24(23-22-16)14-8-10-15(25-2)11-9-14/h3-11H,1-2H3,(H,19,20,21) |
Clave InChI |
YGUKOFJKABBBTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)N(N=N2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)





![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)




